2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester
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Description
“2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The success of these compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of “this compound”. This process is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a significant chemical reaction involving “this compound”. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 300.11 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Future Directions
The future directions of “2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester” research could involve further development of the protodeboronation process, as well as exploration of other potential applications of this compound in organic synthesis . The Suzuki–Miyaura (SM) coupling reaction, in particular, is a promising area for future research due to its wide applicability and environmentally benign nature .
Properties
IUPAC Name |
2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-12-8-10(16)9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWHHMDIKMZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146509 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-38-5 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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